![molecular formula C14H22ClNO B1441763 3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219982-40-7](/img/structure/B1441763.png)
3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride
説明
3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride (3-PPMP-HCl) is an organic compound and a derivative of pyrrolidine. It is a white powder that is soluble in water and alcohol, and is used in a variety of scientific research applications. It is also known as 3-PPMP-HCl or 3-propylphenoxy-methylpyrrolidine hydrochloride.
科学的研究の応用
Pyrrolidine alkaloids and their derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
For example, a series of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione hybrids were synthesized and evaluated for their anticonvulsant and antinociceptive activities in vivo in animal models .
-
Antibacterial and Antifungal Activities Pyrrolidine derivatives have been found to possess antibacterial and antifungal properties . The specific methods of application and results would depend on the exact compound and the context of the research.
-
Antiviral Activities Some pyrrolidine derivatives have shown antiviral activities . Again, the specific methods of application and results would depend on the exact compound and the context of the research.
-
Antimalarial Activities Pyrrolidine derivatives have also been used in the development of antimalarial drugs . The specific methods of application and results would depend on the exact compound and the context of the research.
-
Antitumoral Activities Some pyrrolidine derivatives have shown potential in the treatment of cancer . The specific methods of application and results would depend on the exact compound and the context of the research.
-
Anti-inflammatory Activities Pyrrolidine derivatives have been found to possess anti-inflammatory properties . The specific methods of application and results would depend on the exact compound and the context of the research.
-
Antioxidant Activities Some pyrrolidine derivatives have shown antioxidant activities . The specific methods of application and results would depend on the exact compound and the context of the research.
-
Cholinesterase Inhibition Pyrrolidine derivatives have been found to possess cholinesterase inhibitory properties . The specific methods of application and results would depend on the exact compound and the context of the research.
-
Carbonic Anhydrase Inhibition Some pyrrolidine derivatives have shown carbonic anhydrase inhibitory activities . Again, the specific methods of application and results would depend on the exact compound and the context of the research.
-
Anticonvulsant Activities Pyrrolidine derivatives have also been used in the development of anticonvulsant drugs . The specific methods of application and results would depend on the exact compound and the context of the research.
-
Antinociceptive Activities Some pyrrolidine derivatives have shown potential in the treatment of pain . The specific methods of application and results would depend on the exact compound and the context of the research.
-
Enzyme Inhibitory Effects Pyrrolidine derivatives have been found to possess diverse enzyme inhibitory effects . The specific methods of application and results would depend on the exact compound and the context of the research.
-
Pharmacophore Groups Some pyrrolidine derivatives are known to be employed as pharmacophore groups . The specific methods of application and results would depend on the exact compound and the context of the research.
特性
IUPAC Name |
3-[(2-propylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-5-13-6-3-4-7-14(13)16-11-12-8-9-15-10-12;/h3-4,6-7,12,15H,2,5,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLZPBUQYBLVEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride | |
CAS RN |
1219982-40-7 | |
| Record name | Pyrrolidine, 3-[(2-propylphenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



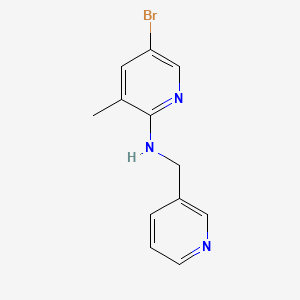
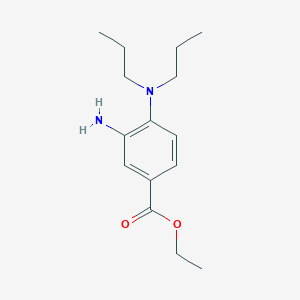
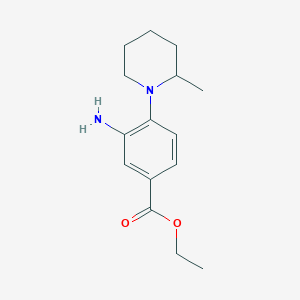
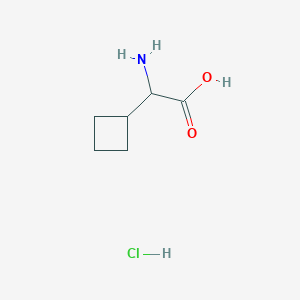
![Ethyl 3-amino-4-[butyl(methyl)amino]benzoate](/img/structure/B1441688.png)
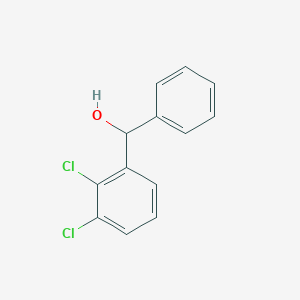
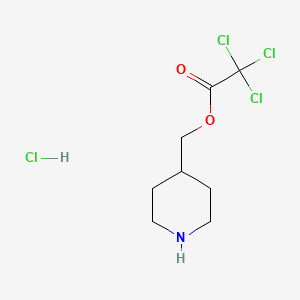
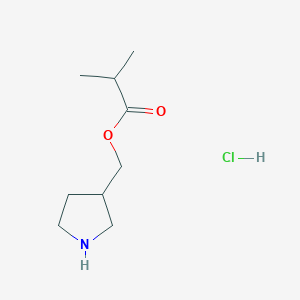
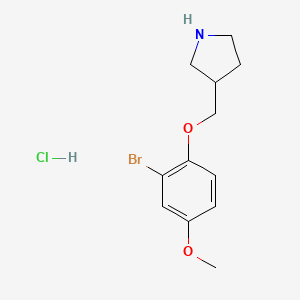
![3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441696.png)
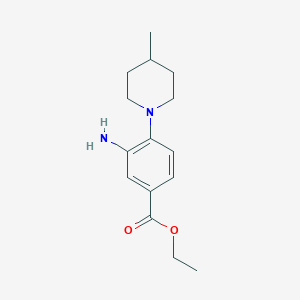
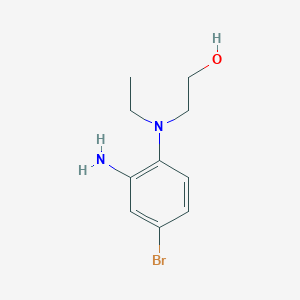
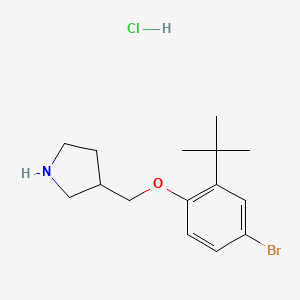
![4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441703.png)